1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the fourth position, a phenylsulfonyl group at the first position, and a carbaldehyde group at the second position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the pyrrole reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Bromination: The bromine atom is introduced at the fourth position of the pyrrole ring through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formylation: The carbaldehyde group is introduced at the second position through a formylation reaction, such as the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted pyrroles with various functional groups replacing the bromine atom.
Oxidation Reactions: 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylic acid.
Reduction Reactions: 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-methanol.
Scientific Research Applications
4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the bromine atom and carbaldehyde group can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(phenylsulfonyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-Bromo-1-(phenylsulfonyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
4-Bromo-1-(phenylsulfonyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups and the pyrrole ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c12-9-6-10(8-14)13(7-9)17(15,16)11-4-2-1-3-5-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOIGOHUKMMRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568030 |
Source
|
Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138371-99-0 |
Source
|
Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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